molecular formula C₁₀H₁₉NO₅S B1147111 Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside CAS No. 95074-13-8

Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside

Cat. No.: B1147111
CAS No.: 95074-13-8
M. Wt: 265.33
InChI Key:
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Description

Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside is a compound that has been used in various studies . It is related to other compounds such as Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside and 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside, which have been studied for their effects on human immunodeficiency virus (HIV) replication and viral outgrowth efficacy .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside, a synthetic salidroside analog, was obtained by the substitution of different substituted aromatic alcohols and glycosyl donor . Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside has been described as an excellent glycosyl donor, providing immediate and efficient access to variant GlcNAc-containing oligosaccharides .


Molecular Structure Analysis

The molecular formula of this compound is C10H19NO5S, and its molecular weight is 265.33 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, related compounds have been studied. For instance, Ethyl 2-acetamido-4,6-di-O-benzyl-2,3-N,O-carbonyl-2-deoxy-1-thio-β-d-glycopyranoside has been used as a glycosyl donor in the synthesis of variant GlcNAc-containing oligosaccharides .

Mechanism of Action

The mechanism of action of related compounds has been studied in the context of HIV infection. Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside has been used to inhibit O-glycosylation in several cell lines, affecting HIV infectivity and replication rates . Similarly, 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-d-Pyranoside has been shown to exert a neuroprotective effect through the regulation of energy homeostasis and O-GlcNAcylation .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDKHCZSFYJVMF-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857962
Record name Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95074-13-8
Record name Ethyl 2-acetamido-2-deoxy-1-thio-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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